molecular formula C16H14O3S B2891922 (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid CAS No. 951624-15-0

(E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid

Cat. No.: B2891922
CAS No.: 951624-15-0
M. Wt: 286.35
InChI Key: SJVKNMNBVZCEHU-DHZHZOJOSA-N
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Description

(E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid is an organic compound that features a methoxyphenylthio group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid typically involves the following steps:

    Formation of the Methoxyphenylthio Intermediate: This step involves the reaction of 2-methoxyphenol with a suitable thiolating agent to form 2-methoxyphenylthiol.

    Coupling Reaction: The 2-methoxyphenylthiol is then coupled with a halogenated phenylacrylic acid derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding saturated carboxylic acid.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated carboxylic acids.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

(E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Shares a similar structure but with different substituents.

    Thiophene Derivatives: Compounds containing a thiophene ring, which may exhibit similar chemical properties.

Uniqueness

(E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid is unique due to the presence of both a methoxyphenylthio group and an acrylic acid moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-[4-(2-methoxyphenyl)sulfanylphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3S/c1-19-14-4-2-3-5-15(14)20-13-9-6-12(7-10-13)8-11-16(17)18/h2-11H,1H3,(H,17,18)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVKNMNBVZCEHU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SC2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1SC2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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